molecular formula C12H18ClN B2796779 1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride CAS No. 2138069-19-7

1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride

Cat. No.: B2796779
CAS No.: 2138069-19-7
M. Wt: 211.73
InChI Key: CJPJLJWCBBHBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17N·HCl It is known for its unique structure, which includes a phenyl group attached to a cyclobutyl ring, further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The initial step involves the formation of the cyclobutyl ring, which can be achieved through cyclization reactions of suitable precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or similar aromatic substitution reactions.

    Introduction of the Ethanamine Moiety: The ethanamine group is then attached through reductive amination or other suitable amination reactions.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, alkoxides, and amides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

  • 1-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride
  • 1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride
  • 1-(1-Phenylcyclohexyl)ethan-1-amine hydrochloride

Comparison: 1-(1-Phenylcyclobutyl)ethan-1-amine hydrochloride is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The ring strain and steric effects in the cyclobutyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(1-phenylcyclobutyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10(13)12(8-5-9-12)11-6-3-2-4-7-11;/h2-4,6-7,10H,5,8-9,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPJLJWCBBHBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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